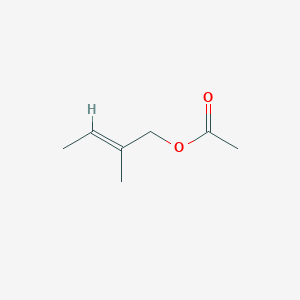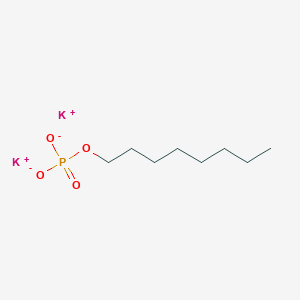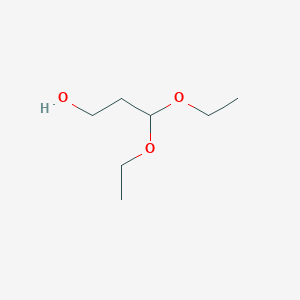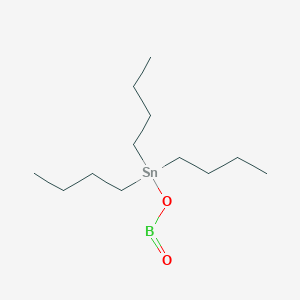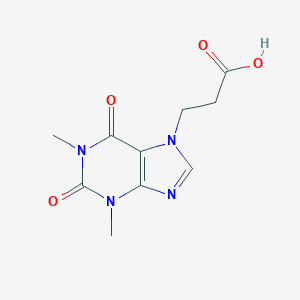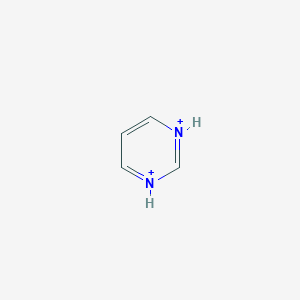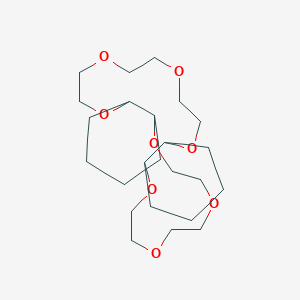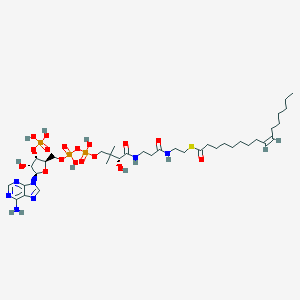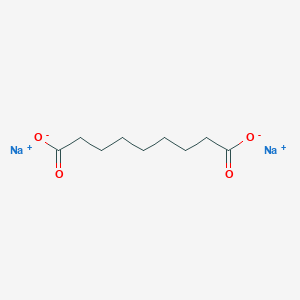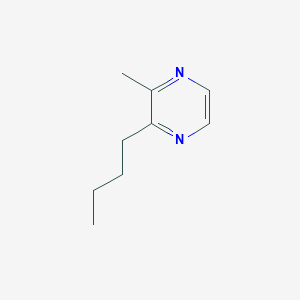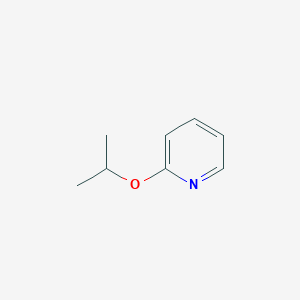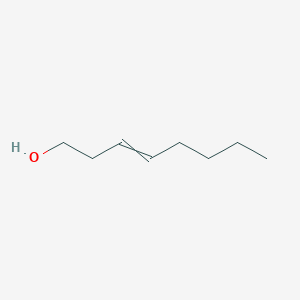
(Z)-Oct-3-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Oct-3-en-1-ol is an organic compound with the molecular formula C8H16O. It is a colorless liquid with a strong fruity aroma, often used as a flavor and fragrance ingredient. This compound is also known for its presence in various natural sources, including mushrooms and certain plants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Z)-Oct-3-en-1-ol can be synthesized through the esterification of alkenes in the presence of alcohol catalysts . Another method involves the reduction of oct-3-en-1-one using suitable reducing agents .
Industrial Production Methods
In industrial settings, this compound is typically produced through the catalytic hydrogenation of oct-3-en-1-one. This process involves the use of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-Oct-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oct-3-en-1-one.
Reduction: The compound can be reduced to octane-1-ol.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve acids or bases as catalysts.
Major Products
Oxidation: Oct-3-en-1-one
Reduction: Octane-1-ol
Substitution: Various substituted oct-3-en-1-ol derivatives.
Wissenschaftliche Forschungsanwendungen
(Z)-Oct-3-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role as a signaling molecule in plant and microbial interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial properties.
Wirkmechanismus
(Z)-Oct-3-en-1-ol exerts its effects through various molecular mechanisms. It acts as a signaling molecule in plants, mediating interactions between plants and herbivores or pathogens. In microbial systems, it disrupts cellular processes by interfering with membrane integrity and enzyme activity . The compound also affects dopamine neurons by disrupting dopamine handling, leading to neurodegeneration .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oct-1-en-3-ol: Another alkenyl alcohol with similar applications but different structural properties.
Oct-1-en-3-one: A ketone analog with distinct chemical behavior and uses.
3-Octen-1-ol: An isomer with different reactivity and applications
Uniqueness
(Z)-Oct-3-en-1-ol is unique due to its specific aroma profile and its role as a signaling molecule in various biological systems. Its ability to undergo diverse chemical reactions also makes it a valuable compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
18185-81-4 |
|---|---|
Molekularformel |
C8H16O |
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
oct-3-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h5-6,9H,2-4,7-8H2,1H3 |
InChI-Schlüssel |
YDXQPTHHAPCTPP-AATRIKPKSA-N |
SMILES |
CCCCC=CCCO |
Isomerische SMILES |
CCCC/C=C/CCO |
Kanonische SMILES |
CCCCC=CCCO |
Dichte |
0.830-0.850 |
Key on ui other cas no. |
20125-85-3 18185-81-4 20125-84-2 |
Physikalische Beschreibung |
white to slightly yellowish liquid with a musty, mushroom-like odou |
Piktogramme |
Irritant; Environmental Hazard |
Löslichkeit |
insoluble in wate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


